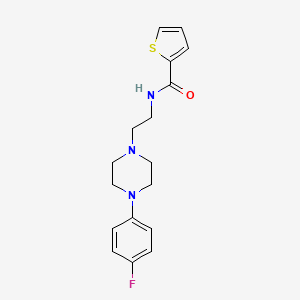
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you’re interested in is a complex organic molecule that contains a thiophene group, a piperazine ring, and a fluorophenyl group . Similar compounds have been studied for their inhibitory effects on certain biological transporters .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiophene ring, a piperazine ring, and a fluorophenyl group. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiophene ring, the piperazine ring, and the fluorophenyl group. Each of these groups could potentially participate in different chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the thiophene ring, the piperazine ring, and the fluorophenyl group) would all influence its properties .Applications De Recherche Scientifique
Microwave-assisted Synthesis and Biological Activities
Research conducted by Başoğlu et al. (2013) highlights the microwave-assisted synthesis of hybrid molecules incorporating elements such as ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, leading to the development of compounds with significant antimicrobial, antilipase, and antiurease activities. This study underscores the versatility of the compound in synthesizing derivatives with potential therapeutic applications, particularly in combating microbial infections and specific enzyme-related disorders Basoğlu, S., Ulker, S., Alpay‐Karaoglu, S., & Demirbas, N. (2013). Medicinal Chemistry Research.
PET Tracers for Serotonin Receptors
Another critical application of structurally related compounds is in the development of PET (Positron Emission Tomography) tracers, as detailed by García et al. (2014). They synthesized N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides, demonstrating their efficacy as selective and high-affinity 5-HT1A receptor antagonists. This research holds promise for advancing the neuroimaging tools available for diagnosing and researching neuropsychiatric disorders García, G., Abet, V., Alajarín, R., Alvarez-Builla, J., Delgado, M., García-García, L., Bascuñana-Almarcha, P., Peña-Salcedo, C., Kelly, J., & Pozo, M. A. (2014). European Journal of Medicinal Chemistry.
Antimicrobial and Antiviral Activities
The synthesis and biological evaluation of aryl(thio)carbamoyl derivatives of piperazines, including compounds structurally similar to the subject chemical, have shown promising results in herbicidal activity and cytokinin mimicry, as discussed by Stoilkova et al. (2014). Their work provides insights into the agricultural applications of these compounds, particularly in weed management and crop growth regulation Stoilkova, G., Yonova, P., & Ananieva, K. (2014). Plant Growth Regulation.
Synthesis of Dopamine D3 Receptor Radioligands
Research into the synthesis of carbon-11-labeled carboxamide derivatives for dopamine D3 receptors indicates the compound's utility in developing radioligands for PET imaging. This application is crucial for studying dopaminergic functions in various neurological disorders, offering a pathway to better understand and potentially treat conditions like Parkinson's disease and schizophrenia Gao, M., Wang, M., Hutchins, G., & Zheng, Q. (2008). Applied Radiation and Isotopes.
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3OS/c18-14-3-5-15(6-4-14)21-11-9-20(10-12-21)8-7-19-17(22)16-2-1-13-23-16/h1-6,13H,7-12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFVYHLDEBKKLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


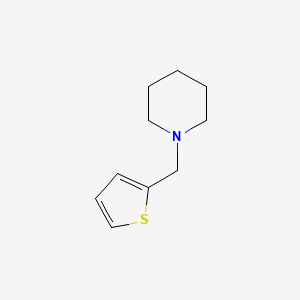
![N-(5-methyl-3-isoxazolyl)-2-[[6-(4-methylphenyl)-3-pyridazinyl]thio]acetamide](/img/structure/B2756054.png)
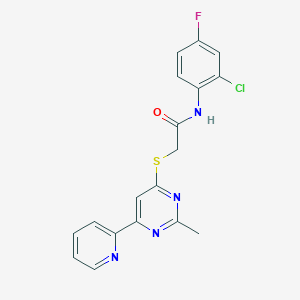
![2-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2756058.png)
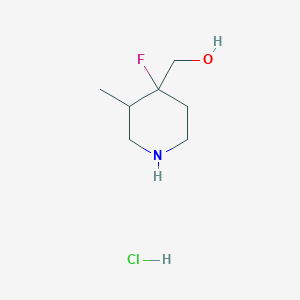
![Ethyl 2-(2-(5-nitrobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate](/img/structure/B2756060.png)
![N-(3-chlorophenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2756061.png)
![4-cyano-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2756063.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2756064.png)
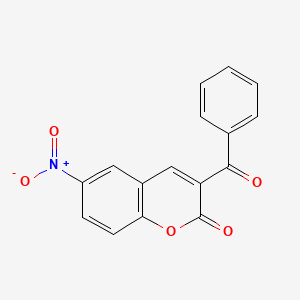
![[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2756067.png)

